REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[C@H:8]([CH3:13])[NH:7]2.[OH-].[Na+].OO.Cl>O.CO>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[C:8]([CH3:13])=[N:7]2 |f:1.2|
|
Name
|
|
Quantity
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36 mL
|
Type
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reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
fitted with a septum
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Type
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TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
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Details
|
condenser, and addition funnel
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Type
|
ADDITION
|
Details
|
was then added, dropwise via the addition funnel, over 45 min
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Duration
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45 min
|
Type
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TEMPERATURE
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Details
|
The mixture was cooled to RT
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Type
|
EXTRACTION
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Details
|
the resulting slurry was extracted with 10% MeOH/DCM (3×150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined extracts were dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=C2N=C(C(NC12)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 55.1 mmol | |
AMOUNT: MASS | 13.16 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |